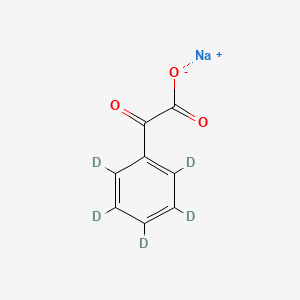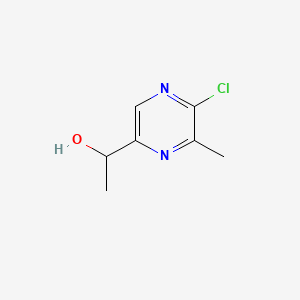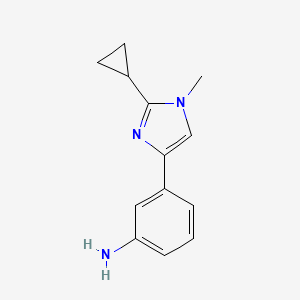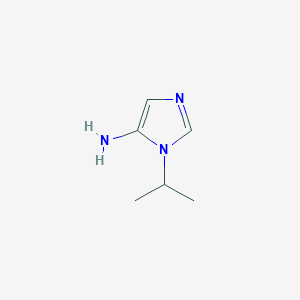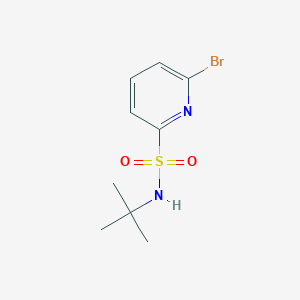
6-Bromo-N-(tert-butyl)pyridine-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N-(tert-butyl)pyridine-2-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 6th position, a tert-butyl group attached to the nitrogen atom, and a sulfonamide group at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(tert-butyl)pyridine-2-sulfonamide typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 6th position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.
Sulfonamide Formation: The brominated pyridine is then reacted with tert-butylamine and a sulfonyl chloride (e.g., methanesulfonyl chloride) to form the sulfonamide group. This reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring techniques, such as ReactIR, can help optimize reaction conditions and scale up the production efficiently .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-N-(tert-butyl)pyridine-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
6-Bromo-N-(tert-butyl)pyridine-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions between small molecules and biological targets.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts
Mecanismo De Acción
The mechanism of action of 6-Bromo-N-(tert-butyl)pyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine atom and tert-butyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide: Similar structure but with the bromine atom at the 5th position and the sulfonamide group at the 3rd position.
2,6-Di-tert-butylpyridine: Lacks the bromine and sulfonamide groups but has two tert-butyl groups at the 2nd and 6th positions.
Uniqueness
6-Bromo-N-(tert-butyl)pyridine-2-sulfonamide is unique due to the specific positioning of the bromine, tert-butyl, and sulfonamide groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H13BrN2O2S |
|---|---|
Peso molecular |
293.18 g/mol |
Nombre IUPAC |
6-bromo-N-tert-butylpyridine-2-sulfonamide |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)12-15(13,14)8-6-4-5-7(10)11-8/h4-6,12H,1-3H3 |
Clave InChI |
CJVNXDMKGPWXLD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NS(=O)(=O)C1=NC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


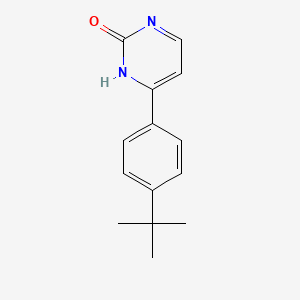
![Methyl 5,5,5-trifluoro-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B13924588.png)
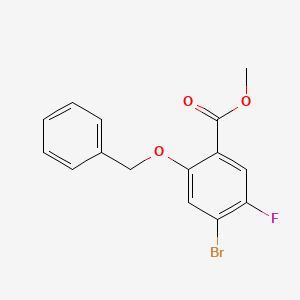

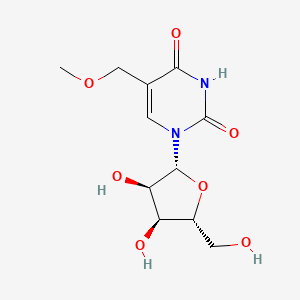

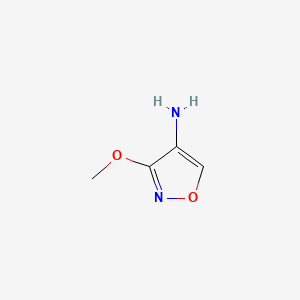
![N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine](/img/structure/B13924633.png)
